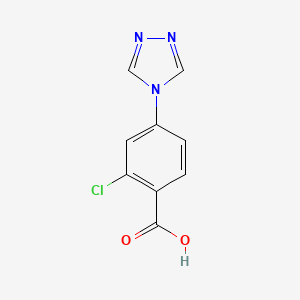

2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

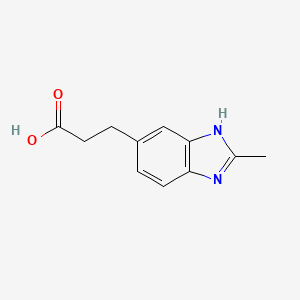

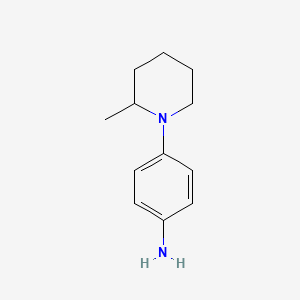

The compound 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a chemical that features a benzoic acid moiety linked to a triazole ring. The benzoic acid component is known to be approximately planar, as evidenced by the structure of a related compound, where the dihedral angle between the carboxy group and the benzene ring is very small, indicating minimal twisting or bending of the structure .

Synthesis Analysis

An innovative method for synthesizing benzoic acid derivatives involves the conversion of (Z)-3-chloro-3-arylacrylic acids to their corresponding benzoic acids. This transformation is achieved by stirring the acrylic acids in POCl3 at elevated temperatures. Although the specific synthesis of this compound is not detailed, this method could potentially be applied to synthesize similar benzoic acid derivatives, which could then be further reacted with amino-triazoles to yield triazolyl benzoic acids .

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is characterized by the planarity of the benzoic acid moiety. In a closely related compound, the benzoic acid molecule is nearly flat, which suggests that the this compound might also exhibit a similar planar structure. This planarity is crucial for the formation of hydrogen bonds and other intermolecular interactions in the crystal lattice .

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not provided, the synthesis of related compounds involves condensation reactions between benzoic acids and amino-triazoles. This suggests that the compound could potentially participate in similar condensation reactions, leading to the formation of various heterocyclic structures, such as s-triazolo[3,4-b][1,3,4]thiadiazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be inferred from related compounds. For instance, the crystal structure of a similar benzoic acid derivative reveals the presence of hydrogen bonding, which contributes to the stability of the crystal lattice. The compound forms a centrosymmetric unit in the crystal, linked by hydrogen bonds into a tape structure. Additionally, weak π-π stacking and C-H∙∙∙π interactions are observed, which could be indicative of the behavior of this compound in the solid state .

Scientific Research Applications

Chemical Synthesis and Derivative Applications 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid is a precursor in the synthesis of various chemical compounds with potential applications in materials science and pharmaceuticals. Sahi et al. (2014) demonstrated its use in an unprecedented method for converting (Z)-3-chloro-3-arylacrylic acids to corresponding benzoic acids, which further react to produce s-triazolo[3,4-b][1,3,4]thiadiazoles in high yields, indicating its utility in creating structurally diverse compounds for various applications (Sahi, Bhardwaj, & Paul, 2014).

Antifungal and Antimicrobial Activities Li et al. (2010) synthesized a series of triorganotin (4H-1,2,4-triazol-4-yl)benzoates and demonstrated their significant antifungal activities against a range of fungal species, showcasing the potential pharmaceutical applications of compounds derived from this compound (Li et al., 2010).

Metal-Organic Frameworks (MOFs) and Coordination Chemistry The compound is also used in the development of metal-organic frameworks (MOFs) and coordination complexes with potential applications in catalysis, gas storage, and separation technologies. Lincke et al. (2009) reported the synthesis of halogeno(triazolyl)zinc complexes that serve as molecular building blocks for MOFs, highlighting the structural versatility and potential industrial applications of these materials (Lincke, Lässig, & Krautscheid, 2009).

Luminescent Materials Another area of interest is the development of luminescent materials. Wang et al. (2018) synthesized supramolecular transition metal(II) complexes based on triazole-benzoic acid derivatives, demonstrating their potential in creating materials with unique photoluminescent properties for use in sensing, imaging, and optoelectronic devices (Wang et al., 2018).

Safety and Hazards

Future Directions

The future directions for the research and development of 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid and its hybrids could involve their use as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This is based on the in vitro cytotoxic evaluation indicating that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Mechanism of Action

Target of Action

Similar compounds with a 1,2,4-triazole structure have been reported to exhibit broad-spectrum antifungal and pesticidal activities . Therefore, it’s plausible that this compound may interact with enzymes or proteins essential to the growth and reproduction of fungi and pests.

Mode of Action

Based on the properties of similar triazole compounds, it’s likely that it interferes with the normal functioning of its targets, leading to their inhibition .

Biochemical Pathways

Given its potential antifungal and pesticidal activities, it may disrupt essential biochemical pathways in fungi and pests, leading to their death .

Result of Action

Based on the properties of similar compounds, it’s likely that it inhibits the growth and reproduction of fungi and pests, leading to their death .

properties

IUPAC Name |

2-chloro-4-(1,2,4-triazol-4-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O2/c10-8-3-6(13-4-11-12-5-13)1-2-7(8)9(14)15/h1-5H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCFSKUCISZXKOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NN=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390347 |

Source

|

| Record name | 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

842977-29-1 |

Source

|

| Record name | 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-Oxo-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,-6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B1307054.png)